2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid
Description
Molecular Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol CAS Number: 1546188-58-2 Key Features:
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-chloro-6-(furan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-5-6(10(13)14)4-7(12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |
InChI Key |
ZZDMAMVKMFPXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid
- Molecular Formula: C₁₀H₆BrNO₃
- Molecular Weight : 268.06 g/mol
- CAS : 1546188-65-1
- Bromine’s larger atomic radius may sterically hinder interactions with biological targets.
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic Acid
- Molecular Formula: C₇H₃ClF₃NO₂
- CAS : 505084-58-2
- Key Differences :
Amino- and Alkoxy-Substituted Analogs
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic Acid
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- CAS : 56836-19-2
- Key Differences: The dimethylamino (-N(CH₃)₂) group is electron-donating, reducing carboxylic acid acidity (pKa ~3.0) and enhancing water solubility . Potential for hydrogen bonding, improving target selectivity in inhibitor design .
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic Acid
- Molecular Formula: C₁₂H₇Cl₂NO₃
- CAS : 42521-19-7
- Key Differences: The 4-chlorophenoxy group adds aromatic bulk, increasing lipophilicity (logP ~3.1 vs. ~2.0 for the furan analog) . Dual chlorine atoms enhance herbicidal activity by disrupting plant cell membrane integrity .
Heterocyclic Analogs
1-[(4-Chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₈H₁₂ClN₃O₃
- Molecular Weight : 353.76 g/mol
- CAS : 848052-86-8
- Key Differences :
6-(Furan-2-yl)-3-methyl-1-(2-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₂₅H₁₈N₃O₄
- Key Differences: The 2-phenoxybenzyl substituent introduces additional aromatic interactions, improving selectivity for ATP-binding pockets in kinases . Demonstrated 99% HPLC purity, critical for preclinical validation .
Sulfur-Containing Analogs
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic Acid
Biological Activity
2-Chloro-6-(furan-2-yl)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally significant due to the presence of both a chloro substituent and a furan moiety, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthesis pathway may include the introduction of the furan ring and chlorination at specific positions to achieve the desired compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For example, research indicates that derivatives of pyridine compounds can show IC50 values in the micromolar range, suggesting potential effectiveness in cancer treatment. The cytotoxic mechanism may involve apoptosis induction and interference with DNA replication processes .
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U937 (Monocytic Leukemia) | 0.76 | |
| A549 (Lung Cancer) | 1.47 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is thought to involve disruption of bacterial DNA gyrase, similar to fluoroquinolone antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The proposed mechanism for the anticancer and antimicrobial activities includes:
- DNA Interaction : The compound may intercalate into DNA or inhibit DNA gyrase, leading to disrupted DNA replication.
- Apoptosis Induction : Studies suggest that it may promote apoptosis through intrinsic pathways, engaging caspases and other apoptotic factors .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its cytotoxic effects.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data indicate that modifications in the structure can enhance bioavailability and selectivity towards specific biological targets .
Case Studies
Recent case studies have highlighted the effectiveness of similar compounds in clinical settings. For instance, derivatives with furan and pyridine moieties have been evaluated for their roles in treating resistant bacterial infections and specific types of cancer. Results from these studies show promising outcomes, indicating that further exploration into structure-activity relationships (SAR) could yield potent therapeutic agents .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR (e.g., in CDCl3 or DMSO-d6) confirm furan and pyridine ring integration. For example, furan protons appear as doublets near δ 6.5–7.5 ppm, while pyridine carbons resonate at 120–160 ppm .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bands (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 253.02) .
How can contradictions in reported biological activities be resolved?
Advanced
Discrepancies may arise from impurity profiles or assay conditions. Strategies include:
- Purity Assessment : HPLC with UV/Vis or MS detection to rule out byproducts.
- Dose-Response Studies : Testing activity across concentrations (e.g., 1 nM–100 µM) to identify false positives.
- Target Validation : CRISPR/Cas9 knockout models to confirm specificity for enzymes/receptors .
What safety precautions are necessary for handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3).
- Waste Disposal : Segregate halogenated waste and consult professional disposal services .
How does the furan substituent influence the carboxylic acid's acidity?
Advanced
The electron-rich furan ring donates electron density via resonance, slightly reducing the carboxylic acid’s acidity. Experimental pKa determination (via potentiometric titration) and computational studies (e.g., Natural Bond Orbital analysis) quantify this effect. Compare with analogs lacking the furan group to isolate electronic contributions .
What materials science applications exist for this compound?
Basic
It serves as a ligand or building block for:
- Metal-Organic Frameworks (MOFs) : Coordinating with Fe3O4 nanoparticles to create magnetic catalysts .
- Polymer Modification : Incorporating pyridine-carboxylic acid moieties to enhance thermal stability .
What explains palladium’s role in cross-coupling reactions of its derivatives?
Advanced
Palladium catalysts (e.g., Pd(OAc)2 with tert-butyl XPhos) facilitate oxidative addition at the C-Cl bond. Mechanistic studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
